Ganciclovir N,O-Diacetate is a derivative of ganciclovir, which is a synthetic nucleoside analogue primarily used in the treatment of cytomegalovirus infections, particularly in immunocompromised patients. Ganciclovir itself is an acyclic guanine derivative and functions as a potent inhibitor of viral DNA polymerase, thus preventing the replication of herpesviruses, including cytomegalovirus and herpes simplex virus.
Ganciclovir was first synthesized in the early 1980s and has been utilized clinically for its antiviral properties. The compound is available under various brand names, including Cytovene and Vitrasert . Ganciclovir N,O-Diacetate is synthesized as part of efforts to enhance the pharmacological properties of ganciclovir, potentially improving its bioavailability and therapeutic efficacy.
Ganciclovir N,O-Diacetate is classified as a small molecule antiviral agent. It falls under the category of nucleoside analogues, which are compounds that mimic the structure of nucleosides and interfere with nucleic acid synthesis. This classification makes it relevant for research in virology and pharmacology.
The synthesis of Ganciclovir N,O-Diacetate typically involves acetylation reactions. One method includes the use of diacetyl guanine combined with a suitable alkylating agent, followed by hydrolysis to yield ganciclovir.
Technical Details:
The molecular formula for Ganciclovir N,O-Diacetate is , which indicates it contains additional acetyl groups compared to ganciclovir.
Ganciclovir N,O-Diacetate can undergo several chemical reactions typical for esters and amines:
Technical Details:
Ganciclovir N,O-Diacetate acts similarly to ganciclovir by inhibiting viral DNA polymerase.
Relevant data include:
Ganciclovir N,O-Diacetate has potential applications in:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3